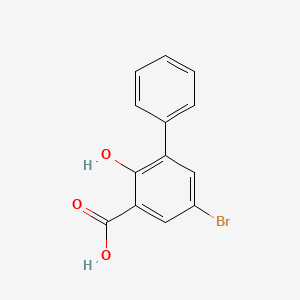

5-Bromo-3-phenyl salicylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQWWRUNBHYQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626874 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99514-99-5 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

Synthetic Pathway

The synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide, in this case, 5-bromosalicylic acid, with an arylboronic acid, phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base in a suitable solvent system.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which involves the copper-promoted coupling of aryl halides.[1][2] However, the Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions, higher yields, and broader functional group tolerance.[3][4]

Caption: Synthetic route to 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Experimental Protocols

The following protocols are based on established procedures for Suzuki-Miyaura cross-coupling reactions of similar substrates.[3][4][5]

Synthesis of the Starting Material: 5-bromosalicylic acid

5-bromosalicylic acid can be prepared by the bromination of salicylic acid.[2]

Materials:

-

Salicylic acid

-

Bromine

-

Acetic acid

Procedure:

-

Dissolve salicylic acid (10 g) in acetic acid.

-

Slowly add bromine (12 g) to the solution at 25-30°C.

-

The reaction mixture is left to proceed, and upon completion, the product, 5-bromosalicylic acid, will precipitate.

-

The solid is collected by filtration and can be recrystallized from ethanol.

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

5-bromosalicylic acid

-

Phenylboronic acid

-

Palladium catalyst (e.g., [PdCl2(NH2CH2COOH)2] or Pd(PPh3)4)

-

Base (e.g., K2CO3 or Na2CO3)

-

Solvent (e.g., distilled water or a mixture of 1,4-dioxane and water)

Procedure:

-

In a round-bottomed flask, combine 5-bromosalicylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and the base (3.0 mmol).

-

Add the solvent (e.g., 5.0 mL of distilled water).

-

Stir the mixture at room temperature under an air atmosphere for approximately 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate from the reaction mixture.

Purification

-

Filter the precipitate and wash it with distilled water to remove the catalyst and other water-soluble byproducts.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) and allow it to cool to induce crystallization.

-

Collect the purified crystals of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid by vacuum filtration.

-

Alternatively, the crude product can be purified by column chromatography on silica gel.[6]

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₉BrO₃ | [7] |

| Molecular Weight | 293.11 g/mol | [7] |

| CAS Number | 99514-99-5 | [1] |

| Typical Yield | High | [5] |

| Appearance | Crystalline solid | |

| Purity | >98% | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 3 mg/ml | [1] |

Spectroscopic Data

The structural confirmation of the synthesized 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is performed using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Expected signals for aromatic protons. The chemical shifts will be influenced by the hydroxyl, carboxyl, and bromo substituents, as well as the biphenyl linkage. |

| ¹³C NMR | Expected signals for the 13 carbon atoms in the molecule, including the carboxyl carbon (~170 ppm) and aromatic carbons. |

| IR (Infrared) | Characteristic absorption bands for O-H stretching (broad, from carboxylic acid and phenol), C=O stretching (from carboxylic acid), and C-Br stretching. |

| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight of the compound (m/z 293.11 for [M]+) and characteristic isotopic pattern for bromine. PubChem lists a precursor ion m/z of 290.9662 for [M-H]⁻.[7] |

Note: Specific peak assignments for NMR and IR would require experimental data for the synthesized compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | C13H9BrO3 | CID 22607959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of 5-Bromo-3-phenyl Salicylic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of 5-Bromo-3-phenyl Salicylic Acid.

This technical guide provides a comprehensive overview of this compound, a key small molecule inhibitor used in biomedical research. The document details its physicochemical properties, a representative synthesis protocol, characterization data, and its primary biological application as a selective inhibitor of the aldo-keto reductase 1C1 (AKR1C1) enzyme.

Physicochemical and Biological Data

Quantitative data for this compound has been compiled to provide a clear reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| IUPAC Name | 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid[1][2] |

| CAS Number | 99514-9-5[1][3] |

| Molecular Formula | C₁₃H₉BrO₃[1][3] |

| Molecular Weight | 293.1 g/mol [1][3] |

| Appearance | Crystalline solid[1][3] |

| Purity | ≥98%[1][2] |

| Solubility | DMF: 20 mg/mL; DMSO: 20 mg/mL; Ethanol: 3 mg/mL[1][3] |

| Storage Conditions | -20°C[1][3] |

Table 2: Spectroscopic Characterization Data

| Technique | Expected Signals/Bands |

| ¹H NMR | Signals include a downfield-shifted hydroxyl proton (δ 10–12 ppm), aromatic protons from both the phenyl and brominated rings (δ 6.5–8.5 ppm), and a broad carboxylic acid proton signal (δ ~12 ppm).[3] |

| IR Spectroscopy | Strong absorption bands are expected for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (500–600 cm⁻¹).[3] |

| UV (λmax) | 220, 301 nm[1] |

Table 3: Inhibitory Activity against AKR1C Isoforms

| Target Enzyme | Inhibition Constant (Ki) |

| AKR1C1 | 140 nM[1] |

| AKR1C2 | 1.97 µM[1] |

| AKR1C3 | 21 µM[1] |

| AKR1C4 | No inhibition observed at 100 µM[1] |

Synthesis and Experimental Protocols

The preparation of this compound is typically achieved through the electrophilic bromination of its precursor, 3-phenylsalicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid backbone direct the incoming electrophile. The -OH group is a strong activating group, directing ortho- and para-, while the -COOH group is a deactivating group. The bromination occurs at the 5-position, which is para to the strongly activating hydroxyl group.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Bromination of 3-Phenylsalicylic Acid

This protocol is a representative method based on general procedures for the bromination of phenolic compounds and should be adapted and optimized as necessary.

Materials:

-

3-Phenylsalicylic acid (precursor)

-

Tetrapropylammonium nonabromide (Pr₄NBr₉) or liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, rubber septum, separation funnel

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

-

Purification system (e.g., column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylsalicylic acid (1.0 equiv.) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Addition of Brominating Agent: Slowly add the brominating agent. If using Pr₄NBr₉, add it as a solid (approx. 0.33 mol%). If using liquid bromine, add a solution of Br₂ (1.0-1.1 equiv.) in dichloromethane dropwise to the cooled reaction mixture. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction is often exothermic.

-

Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Stir until the dark red/orange color of any excess bromine disappears.

-

Work-up and Extraction: Transfer the mixture to a separation funnel. Add deionized water and extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Biological Activity and Research Applications

This compound is recognized primarily as a potent and selective inhibitor of aldo-keto reductase family 1 member C1 (AKR1C1). The AKR1C subfamily includes several human hydroxysteroid dehydrogenases (HSDs) that play critical roles in steroid metabolism.[1]

AKR1C1, specifically, is a 20α-HSD that metabolizes progesterone into its inactive form, 20α-hydroxyprogesterone.[1] The activity of AKR1C1 has been implicated in the pathophysiology of certain cancers and in the processing of neuroactive steroids that affect brain function.[1] The selectivity of this compound for AKR1C1 over other isoforms like AKR1C2 and AKR1C3 makes it a valuable tool for studying the specific roles of this enzyme in various biological processes.[1]

Caption: Inhibition of progesterone metabolism by this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. When handling this compound, researchers should wear appropriate personal protective equipment, including gloves, lab coats, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a crucial research chemical, offering high selectivity as an inhibitor of the AKR1C1 enzyme. This guide provides the essential technical information for its synthesis, characterization, and application. The detailed data and representative protocols serve as a valuable resource for scientists in drug development and biomedical research exploring the roles of steroid metabolism in health and disease.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-3-phenyl Salicylic Acid on AKR1C1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism and has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of 5-Bromo-3-phenyl salicylic acid, a potent and selective inhibitor of AKR1C1. This document details the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and experimental protocols for studying this interaction, serving as a valuable resource for researchers in drug discovery and development.

Introduction to AKR1C1

AKR1C1 is a member of the aldo-keto reductase superfamily, a group of NADP(H)-dependent oxidoreductases.[1] Its primary physiological role is the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone, thereby regulating progesterone levels and signaling.[2] Beyond its role in progesterone metabolism, AKR1C1 is involved in the metabolism of other steroids and xenobiotics.[3] Dysregulation of AKR1C1 expression and activity has been linked to various cancers, where it can contribute to therapeutic resistance and disease progression.[4] Consequently, AKR1C1 has emerged as a promising therapeutic target for the development of novel inhibitors.

This compound: A Selective AKR1C1 Inhibitor

This compound is a synthetic molecule designed as a selective inhibitor of human AKR1C1.[5] Its chemical structure features a salicylic acid scaffold with a bromine atom at the 5-position and a phenyl group at the 3-position. This specific substitution pattern is crucial for its high potency and selectivity.

Mechanism of Action: Binding and Inhibition

The inhibitory action of this compound is a result of its direct binding to the active site of the AKR1C1 enzyme. The key to its potent and selective inhibition lies in the specific molecular interactions it forms with the amino acid residues within the catalytic pocket.

Structure-guided design and evaluation have revealed that the additional phenyl group of 3-bromo-5-phenylsalicylic acid targets a nonconserved hydrophobic pocket within the active site of AKR1C1.[5][6] This interaction is a primary determinant of its high affinity and selectivity over the closely related isoform AKR1C2, where this pocket is not as accommodating due to the presence of a valine residue instead of a leucine at position 54.[5]

The binding of this compound to AKR1C1 is stabilized by a network of interactions:

-

Hydrogen Bonds: The inhibitor forms hydrogen bonds with key residues in the active site, including Tyrosine 55 (Tyr55) and Histidine 117 (His117).[5][6]

-

Van der Waals Interactions: The phenyl ring of the inhibitor engages in van der Waals interactions with several residues, such as Leucine 54 (Leu54), Leucine 308 (Leu308), and Phenylalanine 311 (Phe311), further anchoring it within the active site.[5][6]

By occupying the active site, this compound prevents the binding of the natural substrate, progesterone, and the cofactor NADP(H), thereby inhibiting the enzymatic reduction of progesterone.

Quantitative Data on AKR1C1 Inhibition

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key inhibitory constants.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity over AKR1C2 | Selectivity over AKR1C3 | Reference |

| This compound | AKR1C1 | 140 | - | 14-fold | 150-fold | [7][8][9] |

| 3-Bromo-5-phenyl salicylic acid | AKR1C1 | 4 | 460 (in cells) | 21-fold | >1000-fold | [5][10] |

| 3-Chloro-5-phenylsalicylic acid | AKR1C1 | 0.86 | 100 (in cells) | 24-fold | - | [4] |

Impact on Cellular Signaling Pathways

The inhibition of AKR1C1 by this compound has significant implications for cellular signaling pathways where AKR1C1 plays a regulatory role.

Progesterone Metabolism Pathway

The most direct consequence of AKR1C1 inhibition is the modulation of the progesterone metabolism pathway. By blocking the conversion of progesterone to 20α-hydroxyprogesterone, this compound effectively increases the intracellular concentration of active progesterone.[2] This can have profound effects on progesterone receptor-mediated signaling, which is crucial in reproductive tissues and certain cancers.[4]

Caption: Inhibition of Progesterone Metabolism by this compound.

HIF-1α Signaling Pathway

Recent studies have implicated AKR1C1 in the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[11] Knockdown of AKR1C1 has been shown to decrease the protein levels of HIF-1α and its target genes, which are involved in metabolic reprogramming in cancer cells.[11] While the direct mechanistic link is still under investigation, it is plausible that the inhibition of AKR1C1 by this compound could similarly lead to a downregulation of the HIF-1α pathway, thereby affecting tumor metabolism and growth.

Caption: Postulated Impact of AKR1C1 Inhibition on the HIF-1α Pathway.

JAK2/STAT3 Signaling Pathway

AKR1C1 has also been shown to play a role in the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[12][13] Overexpression of AKR1C1 can lead to the deactivation of the JAK2/STAT3 pathway.[12] Therefore, inhibition of AKR1C1 by this compound could potentially lead to the activation of this pathway. The precise consequences of this modulation are context-dependent and require further investigation.

Caption: Potential Influence of AKR1C1 Inhibition on the JAK2/STAT3 Pathway.

Experimental Protocols

The following protocols provide a general framework for studying the inhibition of AKR1C1 by this compound. Specific parameters may need to be optimized based on the experimental setup.

In Vitro AKR1C1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of AKR1C1 by monitoring the change in absorbance of NADH at 340 nm.

Materials:

-

Recombinant human AKR1C1 enzyme

-

This compound

-

1-Acenaphthenol (substrate)

-

NAD+ (cofactor)

-

Potassium phosphate buffer (100 mM, pH 9.0)

-

Triton X-114 (0.005% v/v)

-

DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, Triton X-114, and NAD+ (final concentration ~2.3 mM).

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Add the substrate, 1-acenaphthenol, to a final concentration of approximately 90 µM.

-

Initiate the reaction by adding the recombinant AKR1C1 enzyme (final concentration ~0.11 µM).

-

Immediately measure the increase in NADH absorbance at 340 nm in kinetic mode at 37°C for a defined period (e.g., 3 hours).

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the In Vitro AKR1C1 Enzyme Inhibition Assay.

Cell-Based Progesterone Metabolism Assay

This assay assesses the ability of this compound to inhibit AKR1C1 activity in a cellular context.

Materials:

-

A cell line overexpressing AKR1C1 (e.g., bovine aortic endothelial cells)

-

This compound

-

Progesterone

-

Cell culture medium and supplements

-

LC-MS/MS system for steroid analysis

Procedure:

-

Culture the AKR1C1-overexpressing cells to confluence in appropriate culture vessels.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add progesterone to the cell culture medium at a known concentration.

-

Incubate the cells for a specific period to allow for progesterone metabolism.

-

Collect the cell culture supernatant.

-

Extract the steroids from the supernatant using an appropriate method (e.g., liquid-liquid extraction).

-

Analyze the concentrations of progesterone and its metabolite, 20α-hydroxyprogesterone, using a validated LC-MS/MS method.

-

Calculate the percentage of progesterone metabolism inhibition for each concentration of the inhibitor.

-

Determine the cellular IC50 value.

Conclusion

This compound is a potent and selective inhibitor of AKR1C1 that exerts its effect through direct binding to a nonconserved hydrophobic pocket in the enzyme's active site. Its ability to modulate progesterone metabolism and potentially influence key signaling pathways like HIF-1α and JAK2/STAT3 makes it a valuable tool for studying the physiological and pathological roles of AKR1C1. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of targeting AKR1C1 with this and similar small molecule inhibitors. This in-depth technical guide serves as a critical resource for researchers aiming to advance the understanding and therapeutic targeting of AKR1C1.

References

- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Liquiritin, as a Natural Inhibitor of AKR1C1, Could Interfere With the Progesterone Metabolism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 5. Structure-guided design, synthesis, and evaluation of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound - Biochemicals - CAT N°: 13379 [bertin-bioreagent.com]

- 9. Sapphire North America [sapphire-usa.com]

- 10. caymanchem.com [caymanchem.com]

- 11. AKR1C1 promotes non-small cell lung cancer proliferation via crosstalk between HIF-1α and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKR1C1 alleviates LPS-induced ALI in mice by activating the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AKR1C1 alleviates LPS‑induced ALI in mice by activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential: A Technical Guide to 5-Bromo-3-phenyl Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5-Bromo-3-phenyl salicylic acid, with a primary focus on its role as a selective inhibitor of aldo-keto reductase family 1 member C1 (AKR1C1). The information presented herein is curated for researchers, scientists, and professionals engaged in drug discovery and development.

Core Biological Activity: Selective Inhibition of AKR1C1

This compound has been identified as a potent and selective inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1).[1][2][3][4] This enzyme plays a crucial role in the metabolism of progesterone and neuroactive steroids, making it a significant target in various pathological conditions, including cancer.[2] The inhibitory action of this compound is competitive and directed at the active site of the enzyme.

The selectivity of this compound for AKR1C1 over other isoforms such as AKR1C2, AKR1C3, and AKR1C4 is a key characteristic, suggesting a favorable profile for targeted therapeutic applications.[2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against various AKR1C isoforms has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A summary of these values is presented below.

| Target Enzyme | Inhibitor | Ki Value | IC50 Value |

| AKR1C1 | This compound | 140 nM[1][2][3] | - |

| AKR1C2 | This compound | 1.97 µM[2] | - |

| AKR1C3 | This compound | 21 µM[2] | - |

| AKR1C4 | This compound | > 100 µM[2] | - |

| AKR1C1 (in overexpressing BAECs) | 3-Bromo-5-phenyl salicylic acid* | - | 460 nM[5] |

*Note: Data for 3-Bromo-5-phenyl salicylic acid, a closely related isomer, is included for comparative purposes, as it also demonstrates potent AKR1C1 inhibition.

Signaling Pathway and Mechanism of Action

AKR1C1 is a critical enzyme in steroid hormone metabolism. It catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone. By inhibiting AKR1C1, this compound effectively blocks this metabolic pathway, leading to an accumulation of progesterone. This mechanism is of significant interest in contexts where maintaining progesterone levels is beneficial.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the evaluation of this compound's biological activity.

Enzymatic Assay for AKR1C1 Inhibition (Ki Determination)

This protocol outlines the determination of the inhibition constant (Ki) of this compound for AKR1C1 using a spectrophotometric or fluorometric method.

Materials:

-

Recombinant human AKR1C1 enzyme

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

NADPH or NADP+ (depending on the direction of the reaction)

-

Substrate (e.g., S-tetralol or progesterone)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or fluorometer capable of reading at the appropriate wavelength (e.g., 340 nm for NADPH)

Procedure:

-

Prepare a reaction mixture in each well of the microtiter plate containing potassium phosphate buffer, NADP+, and the substrate at a concentration close to its Km value.

-

Add varying concentrations of this compound to the wells. A DMSO control (vehicle) should be included.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding a fixed concentration of the recombinant AKR1C1 enzyme to each well.

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the consumption of NADPH or formation of NADP+.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Cell-Based Progesterone Metabolism Assay (IC50 Determination)

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on progesterone metabolism in cells overexpressing AKR1C1.

Materials:

-

Bovine Aortic Endothelial Cells (BAECs) or other suitable cell line

-

Cell culture medium and supplements

-

Plasmid for transient or stable expression of human AKR1C1

-

Transfection reagent

-

Progesterone

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., PBS)

-

Method for quantifying progesterone and its metabolites (e.g., HPLC or LC-MS/MS)

Procedure:

-

Culture BAECs to an appropriate confluency.

-

Transfect the cells with the AKR1C1 expression plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).

-

Harvest and seed the AKR1C1-overexpressing cells into 24- or 48-well plates.

-

Once the cells are attached, replace the culture medium with a serum-free medium containing a known concentration of progesterone and varying concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Extract the steroids (progesterone and its metabolites) from the supernatant using an appropriate organic solvent.

-

Analyze the extracted samples by HPLC or LC-MS/MS to quantify the remaining progesterone and the formed 20α-hydroxyprogesterone.

-

Calculate the percentage of progesterone metabolism inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a well-characterized, selective inhibitor of AKR1C1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The potent and selective nature of this compound makes it a valuable tool for studying the physiological and pathological roles of AKR1C1. Future investigations could focus on optimizing its pharmacokinetic properties, evaluating its efficacy in in vivo models of diseases where AKR1C1 is implicated, such as certain cancers and neurological disorders, and exploring the therapeutic potential of its derivatives. The lack of extensive data on other biological activities, such as antimicrobial or broader anti-inflammatory effects, also presents an opportunity for further exploratory studies.

References

- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Liquiritin, as a Natural Inhibitor of AKR1C1, Could Interfere With the Progesterone Metabolism [frontiersin.org]

- 4. Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquiritin, as a Natural Inhibitor of AKR1C1, Could Interfere With the Progesterone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Bromo-3-phenyl salicylic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-3-phenyl salicylic acid

Introduction

This compound is a synthetic derivative of salicylic acid, a well-known class of compounds with significant biological activities. This molecule is of particular interest to researchers in drug discovery and development due to its demonstrated activity as a selective inhibitor of aldo-keto reductase 1C1 (AKR1C1).[1][2] AKR1C1 is an enzyme implicated in the metabolism of steroids, such as progesterone, and has been identified as a potential therapeutic target in oncology and endocrinology.[2][3] A thorough understanding of the is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, dosage form design, and bioavailability.[4][5]

This technical guide provides a comprehensive overview of the known , detailed experimental protocols for their determination, and visualizations of its biological context and characterization workflow.

Chemical and Physical Properties

The core physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in both in vitro and in vivo systems.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [1][2] |

| CAS Number | 99514-99-5 | [1][3][6] |

| Molecular Formula | C₁₃H₉BrO₃ | [1][2] |

| Molecular Weight | 293.1 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [1][3] |

| Boiling Point | 416.9 ± 45.0 °C at 760 mmHg | [6] |

| Melting Point | No data available | [6] |

| pKa (Predicted) | 2.38 ± 0.14 | [7] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1][2][3] |

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

| Spectroscopic Data | Value / Expected Signals | Reference |

| UV-Vis (λmax) | 220, 301 nm | [1][2] |

| ¹H NMR (Expected) | δ 10–12 ppm (hydroxyl proton)δ 6.5–8.5 ppm (aromatic protons)δ ~12 ppm (carboxylic acid proton) | [3] |

| Infrared (IR) (Expected) | 3200–3500 cm⁻¹ (-OH stretch)1680–1700 cm⁻¹ (C=O stretch)500–600 cm⁻¹ (C-Br stretch) | [3] |

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible determination of physicochemical properties.[8][9] The following are generalized protocols based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal profile of the solid compound.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

-

Determination of Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the compound in various solvents.

-

Apparatus: Orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) in an orbital shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the original concentration to determine the solubility in mg/mL.

-

Determination of pKa by Potentiometric Titration

-

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and phenolic hydroxyl groups.

-

Apparatus: Calibrated pH meter, automatic titrator, beaker, magnetic stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water/methanol) due to its low aqueous solubility.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point on the titration curve. The first inflection point corresponds to the carboxylic acid, and a second may be observed for the phenolic hydroxyl.

-

Biological Activity and Signaling Pathway

This compound is a selective inhibitor of Aldo-Keto Reductase 1C1 (AKR1C1), with a reported Ki value of 140 nM.[1][2][3] It shows selectivity over other isoforms such as AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM).[1][2] The AKR1C1 enzyme is responsible for metabolizing progesterone into its inactive form, 20α-hydroxy progesterone.[2] By inhibiting this enzyme, this compound can modulate steroid hormone levels, which has potential applications in treating certain cancers where AKR1C1 is overexpressed.[3]

Physicochemical Characterization Workflow

The comprehensive characterization of an active pharmaceutical ingredient (API) like this compound follows a logical workflow. This process ensures that all critical physical and chemical properties are systematically evaluated to build a complete profile of the compound.

References

- 1. This compound | CAS 99514-99-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (99514-99-5) for sale [vulcanchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Page loading... [guidechem.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-phenyl salicylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-phenyl salicylic acid, a molecule of interest in drug development for its inhibitory effects on aldo-keto reductase 1C1 (AKR1C1).[1][2][3] Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a detailed analysis of a closely related analogue, 5-Bromosalicylic acid, to predict and understand the spectroscopic properties of the target molecule. This guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds.

Introduction

This compound (CAS 99514-99-5) is a halogenated aromatic carboxylic acid with a molecular formula of C₁₃H₉BrO₃ and a molecular weight of 293.12 g/mol .[1][4][5] Its structure, featuring a phenyl group at the 3-position of the salicylic acid backbone, is key to its biological activity. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings.

Spectroscopic Data Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum for this compound:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The presence of the phenyl group at the 3-position will introduce additional signals in the aromatic region compared to 5-Bromosalicylic acid.

-

Salicylic Acid Moiety Protons: The two aromatic protons on the salicylic acid ring are expected to appear as doublets in the downfield region (around 7.0-8.0 ppm).

-

Phenyl Group Protons: The five protons of the phenyl group will likely appear as a multiplet in the aromatic region (around 7.2-7.6 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm).[6]

-

Hydroxyl Proton: The phenolic hydroxyl proton will also likely appear as a broad singlet.

Reference ¹H NMR Data for 5-Bromosalicylic acid: [7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.875 | d | 1H | Aromatic CH |

| 7.652 | dd | 1H | Aromatic CH |

| 6.956 | d | 1H | Aromatic CH |

Predicted ¹³C NMR Spectrum for this compound:

The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and oxygen atoms.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear significantly downfield (around 165-185 ppm).[6]

-

Aromatic Carbons: The twelve aromatic carbons will resonate in the typical aromatic region (around 110-160 ppm). The carbons attached to bromine and oxygen will have distinct chemical shifts.

Reference ¹³C NMR Data for 5-Bromosalicylaldehyde (a related compound): [8]

No direct ¹³C NMR data for 5-Bromosalicylic acid was found, so data for a similar compound is provided for reference.

| Chemical Shift (ppm) | Assignment |

| 191.3 | Aldehyde C=O |

| 160.5 | C-OH |

| 139.8 | Aromatic CH |

| 133.5 | Aromatic C-Br |

| 125.4 | Aromatic CH |

| 121.2 | Aromatic C-CHO |

| 115.1 | Aromatic CH |

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum for this compound:

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

O-H Stretch (Phenol): A sharper O-H stretch may be observed around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group.[6]

-

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and phenol will appear in the 1210-1320 cm⁻¹ region.

-

C-Br Stretch: A weak band in the fingerprint region, typically below 690 cm⁻¹, will indicate the C-Br bond.

Reference IR Data for 5-Bromosalicylic acid: [9]

A representative spectrum shows the characteristic broad O-H stretch and the sharp C=O stretch.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z = 292 and m/z = 294.[10]

-

Fragmentation: Common fragmentation pathways for salicylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). The presence of the phenyl group may lead to additional fragmentation patterns.

Reference Mass Spectral Data for 5-Bromosalicylic acid: [11]

The mass spectrum of 5-Bromosalicylic acid shows the characteristic isotopic pattern for bromine with peaks at m/z 216 and 218.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Sample Preparation (KBr Pellet Method): [12]

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is volatile and thermally stable.[16]

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides detailed fragmentation patterns.[17] Soft ionization techniques like ESI or CI are useful for determining the molecular weight with minimal fragmentation.[17]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

Caption: A logical workflow for the spectroscopic characterization of a solid organic compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 99514-99-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. Page loading... [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 5-Bromosalicylic acid(89-55-4) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Bromosalicylaldehyde(1761-61-1) 13C NMR spectrum [chemicalbook.com]

- 9. 5-Bromosalicylic acid(89-55-4) IR2 spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. mmrc.caltech.edu [mmrc.caltech.edu]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. benchchem.com [benchchem.com]

Theoretical Insights into the Binding of 5-Bromo-3-phenyl Salicylic Acid to AKR1C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the binding of 5-Bromo-3-phenyl salicylic acid to Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). This document synthesizes quantitative data, details experimental and computational protocols, and visualizes key processes to facilitate a deeper understanding of this potent and selective inhibitor.

Introduction to AKR1C1 and its Inhibition

Aldo-Keto Reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is a member of the aldo-keto reductase superfamily.[1][2] It plays a crucial role in the metabolism of steroids, including the inactivation of progesterone to 20α-hydroxyprogesterone.[1][2] Due to its involvement in various physiological and pathophysiological processes, including cancer and preterm labor, AKR1C1 has emerged as a significant target for drug development.

Salicylic acid derivatives have been identified as a promising class of AKR1C1 inhibitors. Through structure-guided design, this compound was developed as a potent and selective inhibitor of AKR1C1, demonstrating the potential for therapeutic intervention by targeting this enzyme.

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of this compound and its analogs against AKR1C1 has been quantified through various in vitro assays. The key parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity Profile | Reference |

| This compound | AKR1C1 | 140 | - | Selective over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM). No inhibition of AKR1C4 at 100 µM. | [2] |

| 3-Bromo-5-phenyl salicylic acid | AKR1C1 | 4 | 460 (inhibition of progesterone metabolism in AKR1C1-overexpressed cells) | 21-fold more potent against AKR1C1 than AKR1C2. | [3][4] |

| 3-Bromo-5-phenyl salicylic acid | AKR1C1 | 4.1 | - | 20-fold specificity for AKR1C1 compared to AKR1C2 and >100-fold specificity compared to AKR1C3 and AKR1C4. | [5] |

| 3-Chloro-5-phenyl salicylic acid | AKR1C1 | 0.86 | 100 (inhibition of progesterone metabolism in AKR1C1-overexpressed cells) | 24-fold more selective for AKR1C1 relative to AKR1C2. | [6] |

Theoretical and Computational Methodologies

The development of this compound as a potent AKR1C1 inhibitor was heavily reliant on theoretical and computational approaches, primarily structure-guided design and molecular docking.

Structure-Guided Inhibitor Design

The design strategy for this compound was informed by the crystal structure of AKR1C1 in a ternary complex with its cofactor NADP+ and an inhibitor. This structural information provided a basis for designing novel inhibitors with improved potency and selectivity.[3][4][7]

The logical workflow for this process is outlined below:

Molecular Docking Protocol

Molecular docking simulations were instrumental in predicting the binding mode of this compound within the active site of AKR1C1. Based on available literature, a representative protocol using FlexX is described.

Objective: To predict the binding conformation and interactions of this compound with AKR1C1.

Software: FlexX

Protocol:

-

Protein Preparation:

-

The crystal structure of AKR1C1 in complex with NADP+ and an inhibitor (e.g., PDB ID: 3C3U) is used as the receptor model.

-

Water molecules are typically removed from the active site, while the cofactor NADP+ is retained.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and energy-minimized using a suitable force field.

-

-

Active Site Definition:

-

The binding pocket is defined as the region of the enzyme within a specified radius (e.g., 6.5 Å) of the co-crystallized ligand.

-

-

Docking Simulation:

-

FlexX utilizes an incremental construction algorithm to place the flexible ligand into the rigid receptor active site.

-

The docking process is guided by identifying favorable interactions such as hydrogen bonds, aromatic interactions, and hydrophobic contacts.

-

A scoring function is used to rank the different binding poses, with the top-ranked poses representing the most probable binding modes.

-

-

Analysis of Results:

-

The predicted binding poses are visually inspected to analyze the key interactions between the inhibitor and the active site residues.

-

For this compound, the key interactions involve hydrogen bonds with Tyr55 and His117, and van der Waals interactions with Leu54, Trp86, Phe306, and Leu308.[1]

-

Experimental Validation and Protocols

The theoretical predictions were validated through a series of in vitro experiments to determine the inhibitory activity and mechanism of action of this compound.

AKR1C1 Inhibition Assay (NADPH-Dependent)

This assay measures the enzymatic activity of AKR1C1 by monitoring the change in NADPH concentration.

Principle: AKR1C1 catalyzes the reduction of a substrate, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the enzyme activity.

Materials:

-

Recombinant human AKR1C1

-

NADPH

-

Substrate (e.g., progesterone or a model substrate like S-tetralol)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate in the wells of the microplate.

-

Add varying concentrations of this compound to the test wells. Include control wells with DMSO only (no inhibitor).

-

Initiate the reaction by adding recombinant AKR1C1 to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial reaction velocities from the linear phase of the reaction.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the substrate's Km are known.

Inhibition of Progesterone Metabolism in a Cell-Based Assay

This assay assesses the ability of the inhibitor to block AKR1C1 activity in a cellular context.

Principle: Cells overexpressing AKR1C1 will metabolize progesterone. The inhibitory effect of this compound is quantified by measuring the reduction in progesterone metabolism.

Materials:

-

A suitable cell line (e.g., bovine aortic endothelial cells) transfected to overexpress AKR1C1.

-

Cell culture medium and reagents.

-

Progesterone.

-

This compound.

-

LC-MS/MS or ELISA for quantification of progesterone and its metabolites.

Protocol:

-

Culture the AKR1C1-overexpressing cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a defined period.

-

Add progesterone to the cell culture medium and incubate.

-

After incubation, collect the cell culture supernatant.

-

Extract progesterone and its metabolites from the supernatant.

-

Quantify the levels of progesterone and its primary metabolite (20α-hydroxyprogesterone) using a validated analytical method like LC-MS/MS.

-

Calculate the percentage of inhibition of progesterone metabolism at each inhibitor concentration and determine the IC50 value.[4]

The workflow for this experimental validation is depicted below:

References

- 1. Frontiers | Liquiritin, as a Natural Inhibitor of AKR1C1, Could Interfere With the Progesterone Metabolism [frontiersin.org]

- 2. assaygenie.com [assaygenie.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Expression of progesterone metabolizing enzyme genes (AKR1C1, AKR1C2, AKR1C3, SRD5A1, SRD5A2) is altered in human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

experimental protocol for 5-Bromo-3-phenyl salicylic acid in cell culture

Application Note: In Vitro Evaluation of 5-Bromo-3-phenyl salicylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound (BPSA) is a selective inhibitor of the human aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1][2][3] The AKR1C1 enzyme is implicated in the metabolism of progesterone and has been associated with the progression of various cancers.[3] This document provides a comprehensive set of protocols for the in vitro assessment of BPSA's anticancer activity in cell culture, covering its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

General Materials and Reagents

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

This compound (BPSA)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

96-well and 6-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol

-

SDS-PAGE gels, buffers, and Western Blotting apparatus

-

Primary and secondary antibodies for Western Blot analysis

Experimental Workflow

Caption: Flowchart of the experimental approach for BPSA characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[4][5] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.

Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[6]

-

Compound Preparation: Prepare a stock solution of BPSA in DMSO. Create serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared BPSA dilutions. Include wells with untreated cells (vehicle control, DMSO only) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BPSA that inhibits cell growth by 50%).

Data Presentation: BPSA Cytotoxicity

| BPSA Concentration (µM) | Absorbance (OD 570nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |

|---|---|---|

| 0 (Vehicle) | 1.25 ± 0.08 | 100 ± 6.4 |

| 1 | 1.18 ± 0.07 | 94.4 ± 5.6 |

| 5 | 0.95 ± 0.06 | 76.0 ± 4.8 |

| 10 | 0.68 ± 0.05 | 54.4 ± 4.0 |

| 25 | 0.35 ± 0.04 | 28.0 ± 3.2 |

| 50 | 0.15 ± 0.02 | 12.0 ± 1.6 |

| 100 | 0.08 ± 0.01 | 6.4 ± 0.8 |

| Calculated IC50 | | ~12 µM |

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[8]

Methodology

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with BPSA at its IC50 and 0.5x IC50 concentrations for 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9][10]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]

Data Presentation: Effect of BPSA on Apoptosis

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

|---|---|---|---|

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| BPSA (0.5x IC50) | 70.5 ± 3.5 | 18.3 ± 1.8 | 11.2 ± 1.5 |

| BPSA (IC50) | 45.1 ± 4.2 | 35.8 ± 2.9 | 19.1 ± 2.1 |

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI), a DNA intercalating agent, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Methodology

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with BPSA as described in the apoptosis protocol.

-

Cell Harvesting: Collect and wash cells with PBS as previously described.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[11][12] Fix for at least 30 minutes on ice.[12]

-

Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.[12]

-

Staining: Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[11] RNase A is crucial to ensure only DNA is stained.[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events per sample.[11]

Data Presentation: Effect of BPSA on Cell Cycle Distribution

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Vehicle Control | 55.4 ± 3.1 | 30.1 ± 2.5 | 14.5 ± 1.8 |

| BPSA (0.5x IC50) | 65.8 ± 3.8 | 20.5 ± 2.1 | 13.7 ± 1.5 |

| BPSA (IC50) | 78.2 ± 4.5 | 10.3 ± 1.6 | 11.5 ± 1.3 |

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins in a cell extract, providing insights into the molecular mechanisms affected by BPSA.[14][15]

Methodology

-

Cell Culture and Lysis: Culture and treat cells as described previously. After treatment, wash cells with cold PBS and lyse them on ice using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AKR1C1, Bax, Bcl-2, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle shaking.[16]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Hypothetical Signaling Pathway

Caption: Hypothesized signaling pathway of BPSA-induced cell effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. medium.com [medium.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of 5-Bromo-3-phenyl Salicylic Acid as an AKR1C1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase, is a critical enzyme in steroid hormone metabolism. It primarily catalyzes the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone.[1][2] Dysregulation of AKR1C1 activity has been implicated in various pathologies, including cancer and chemoresistance, making it a compelling target for therapeutic intervention. 5-Bromo-3-phenyl salicylic acid has been identified as a potent and selective inhibitor of human AKR1C1, demonstrating significant potential for research and drug development applications.[3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound as an AKR1C1 inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound against AKR1C1 and its selectivity over other AKR1C isoforms are summarized below. This data highlights its utility as a specific tool for studying AKR1C1 function.

| Parameter | Value | Enzyme | Notes |

| Ki | 140 nM | Human AKR1C1 | Selective inhibitor.[4][5][6] |

| Ki | 4 nM | Human AKR1C1 | Demonstrates high potency. |

| IC50 | 460 nM | Human AKR1C1 | Inhibition of progesterone metabolism in AKR1C1-overexpressing endothelial cells.[7] |

| Selectivity | 21-fold vs. AKR1C2 | Human AKR1C1 | The phenyl group of the inhibitor targets a non-conserved hydrophobic pocket, enhancing selectivity.[7] |

| Ki vs. AKR1C2 | 1.97 µM | Human AKR1C2 | Significantly lower affinity compared to AKR1C1.[5] |

| Ki vs. AKR1C3 | 21 µM | Human AKR1C3 | Demonstrates high selectivity against this isoform.[5] |

Signaling Pathways Involving AKR1C1

AKR1C1 activity is integrated into broader cellular signaling networks. Its role in progesterone metabolism can influence pathways implicated in cancer progression. Furthermore, AKR1C1 expression has been linked to the HIF-1α and JAK2/STAT3 signaling pathways, which are central to cellular responses to hypoxia, inflammation, and cell proliferation.

Experimental Protocols

Protocol 1: In Vitro AKR1C1 Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the inhibitory activity of this compound on AKR1C1 by monitoring the change in absorbance of a cofactor.

Materials:

-

Recombinant human AKR1C1 enzyme

-

This compound

-

1-acenaphthenol (substrate)

-

NAD⁺ (cofactor)

-

Potassium phosphate buffer (100 mM, pH 9.0)

-

Triton X-114

-

DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of 1-acenaphthenol in DMSO.

-

Prepare the assay buffer: 100 mM potassium phosphate buffer (pH 9.0) containing 0.005% (v/v) Triton X-114.

-

-

Assay Reaction Mixture:

-

In a 96-well plate, prepare the reaction mixture (final volume of 300 µL) containing:

-

100 mM potassium phosphate buffer (pH 9.0)

-

0.005% (v/v) Triton X-114

-

5% (v/v) DMSO (as a co-solvent for the inhibitor and substrate)

-

2.3 mM NAD⁺

-

90 µM 1-acenaphthenol (final concentration)

-

Varying concentrations of this compound (typically a serial dilution). A DMSO control (no inhibitor) is essential.

-

-

-

Enzyme Addition and Incubation:

-

Add 5 µL of the test compound in DMSO to the reaction mixture.

-

Initiate the reaction by adding 15 µL of recombinant human AKR1C1 (final concentration of approximately 0.11 µM).

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Monitor the increase in NADH absorbance at 340 nm over time (e.g., every minute for 15-30 minutes). The rate of NADH formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software package.

-

References

- 1. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | AKR1C1抑制剂 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

Application Notes and Protocols: 5-Bromo-3-phenyl Salicylic Acid in DMSO for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of 5-Bromo-3-phenyl salicylic acid in Dimethyl Sulfoxide (DMSO) for various biological assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a selective inhibitor of aldo-keto reductase family 1 member C1 (AKR1C1), also known as 20α-hydroxysteroid dehydrogenase.[1][2] AKR1C1 is implicated in the metabolism of progesterone and has been linked to cancer progression and drug resistance.[3] Due to its hydrophobic nature, this compound requires an organic solvent, such as DMSO, for dissolution before its introduction into aqueous-based biological systems.

Solubility Data

The solubility of this compound has been determined in various solvents. For biological assays, DMSO is the recommended solvent for preparing concentrated stock solutions.

| Solvent | Solubility |

| DMSO | 20 mg/mL |

| DMF | 20 mg/mL |

| Ethanol | 3 mg/mL |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/ml |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (Molecular Weight: 293.11 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Aseptic Technique: To prevent contamination, especially for cell-based assays, perform all steps in a laminar flow hood.

-

Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound.

-

Adding DMSO: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the compound. To prepare a 10 mM solution from 2.93 mg of the compound, add 1 mL of DMSO.

-

Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. A clear solution should be obtained. If the compound dissolves slowly, gentle warming to 37°C or brief sonication can be employed.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Storage: Store the DMSO stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.

-

Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treatment groups.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Calculate Dilutions: Determine the required volume of the stock solution to achieve the desired final concentrations in your assay. It is recommended to perform serial dilutions of the stock solution in cell culture medium.

-

Serial Dilution:

-

To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium). The final DMSO concentration will be 1%.

-

To further dilute to a final concentration of 10 µM in a larger volume of media for your assay plate, you can take a volume of this intermediate dilution and add it to your wells. For example, adding 10 µL of the 100 µM solution to 90 µL of media in a well will result in a final concentration of 10 µM and a final DMSO concentration of 0.1%.

-

-

Addition to Cells: Add the prepared working solutions to your cell cultures and mix gently by swirling the plate.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for biological assays.

Caption: Workflow for preparing this compound solutions.

Simplified AKR1C1 Signaling Pathway